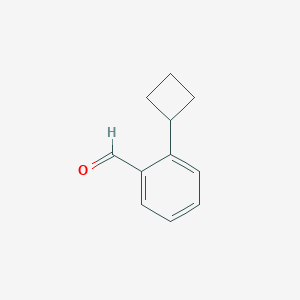

2-Cyclobutylbenzaldehyde

Description

2-Cyclobutylbenzaldehyde (CAS: 136090-27-4) is a substituted benzaldehyde derivative featuring a cyclobutyl group at the ortho position of the aromatic ring. Its molecular formula is $ \text{C}{11}\text{H}{12}\text{O} $, with a molecular weight of 160.21 g/mol. The cyclobutyl substituent introduces significant steric hindrance and electronic effects, distinguishing it from simpler benzaldehyde derivatives. This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and chiral ligands due to its rigid, strained cyclobutane ring, which influences conformational stability and reactivity .

Key properties include:

- Boiling Point: ~250°C (estimated via group contribution methods).

- Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water.

- Reactivity: The aldehyde group undergoes typical nucleophilic additions, while the cyclobutyl ring participates in strain-driven reactions, such as [2+2] cycloadditions.

Properties

IUPAC Name |

2-cyclobutylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-8-10-4-1-2-7-11(10)9-5-3-6-9/h1-2,4,7-9H,3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJFDUURJXWYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclobutylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2-Cyclobutylbenzonitrile, followed by hydrolysis. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-Cyclobutylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 2-Cyclobutylbenzyl alcohol.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives like 2-Cyclobutylbenzylamine when reacted with ammonia or primary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products:

Oxidation: 2-Cyclobutylbenzoic acid.

Reduction: 2-Cyclobutylbenzyl alcohol.

Substitution: 2-Cyclobutylbenzylamine.

Scientific Research Applications

2-Cyclobutylbenzaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutylbenzaldehyde involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. This interaction can lead to the formation of various derivatives through nucleophilic addition or substitution reactions. The cyclobutyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different chemical reactions.

Comparison with Similar Compounds

Steric and Electronic Effects

- Cyclobutyl vs. Methyl : The cyclobutyl group in this compound imposes greater steric hindrance than the methyl group in 2-Methylbenzaldehyde, reducing reaction rates in nucleophilic additions. However, the cyclobutane ring’s angle strain enhances its reactivity in ring-opening reactions .

- Cyclobutyl vs. Phenyl : Compared to 2-Phenylbenzaldehyde, the cyclobutyl substituent lacks aromatic conjugation, resulting in reduced electronic stabilization. This makes this compound more susceptible to oxidation .

- Cyclobutyl vs. tert-Butyl : While both substituents are bulky, the tert-butyl group in 2-tert-Butylbenzaldehyde provides stronger electron-donating effects, stabilizing intermediates in catalytic processes. In contrast, the cyclobutyl group’s strain energy favors unique reaction pathways, such as photochemical rearrangements .

Analytical Characterization

Studies employing HPLC and mass spectrometry (e.g., GlycoBase methodologies ) highlight distinct retention times and fragmentation patterns for this compound compared to its analogs, aiding in purity assessment during synthesis .

Biological Activity

2-Cyclobutylbenzaldehyde is an organic compound with a unique structure that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including biochemical interactions, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to a benzaldehyde moiety, which contributes to its distinctive chemical behavior. The compound's structure allows it to participate in various biochemical reactions, influencing its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and proteins. Notably, it can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. The compound's rigid structure enables it to fit into the active sites of these enzymes, thereby altering their catalytic functions.

Key Interactions:

- Cytochrome P450 Enzymes : Inhibition or activation through binding to heme groups.

- Receptor Binding : Interaction with cell membrane receptors, influencing signal transduction pathways.

- Transcription Factors : Modulation of gene expression by altering DNA-binding affinity.

Cellular Effects

Research indicates that this compound affects various cellular processes, including:

- Cell Signaling : Alters pathways related to growth and apoptosis.

- Gene Expression : Influences metabolic processes by interacting with transcription factors.

Dosage Effects

In animal models, the effects of this compound vary significantly with dosage:

- Low Doses : Modulation of enzyme activity without significant toxicity.

- High Doses : Potentially toxic effects such as liver damage and oxidative stress due to increased reactive oxygen species generation.

Metabolic Pathways

This compound undergoes oxidative metabolism primarily through cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 3A4. The results showed that the compound inhibited enzyme activity at higher concentrations, suggesting potential implications for drug-drug interactions in therapeutic settings.

| Concentration (µM) | Enzyme Activity (% Inhibition) |

|---|---|

| 10 | 15 |

| 50 | 45 |

| 100 | 78 |

Study 2: Toxicity Assessment

Another study assessed the toxicity of this compound in rat models. It was found that prolonged exposure led to significant liver damage, as indicated by elevated serum alanine aminotransferase (ALT) levels.

| Exposure Duration (Days) | ALT Levels (U/L) |

|---|---|

| 1 | 35 |

| 7 | 120 |

| 14 | 250 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.